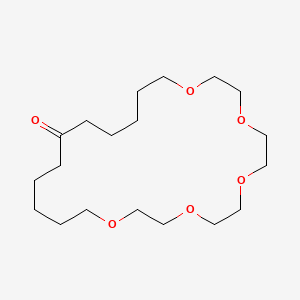
1,4,7,10,13-Pentaoxacyclotetracosan-19-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10,13-Pentaoxacyclotetracosan-19-one is a macrocyclic compound with the molecular formula C19H36O6. It is a member of the crown ether family, which are known for their ability to form stable complexes with various metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13-Pentaoxacyclotetracosan-19-one typically involves the cyclization of linear polyether precursors. One common method is the reaction of a linear polyether with a suitable diacid chloride under high-dilution conditions to promote cyclization over polymerization . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can help in maintaining the high-dilution conditions necessary for efficient cyclization. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7,10,13-Pentaoxacyclotetracosan-19-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ether oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Ether derivatives with various functional groups.
Applications De Recherche Scientifique
1,4,7,10,13-Pentaoxacyclotetracosan-19-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Potential use in drug delivery systems due to its ability to encapsulate metal ions.
Industry: Utilized in the development of sensors and separation processes
Mécanisme D'action
The mechanism of action of 1,4,7,10,13-Pentaoxacyclotetracosan-19-one primarily involves its ability to form stable complexes with metal ions. The oxygen atoms in the crown ether ring coordinate with the metal ions, stabilizing them and facilitating various chemical reactions. This property is particularly useful in catalysis and ion transport applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10-Tetraoxacyclododecane: A smaller crown ether with similar complexation properties.
1,4,7,10,13,16-Hexaoxacyclooctadecane: Another crown ether with a larger ring size.
1,4,7,10,13,16,19,22-Octaoxacyclotetracosane: A compound with an even larger ring size and more oxygen atoms
Uniqueness
1,4,7,10,13-Pentaoxacyclotetracosan-19-one is unique due to its specific ring size and the number of oxygen atoms, which provide optimal complexation properties for certain metal ions. This makes it particularly useful in applications where selective ion binding is required .
Propriétés
Numéro CAS |
55333-55-6 |
|---|---|
Formule moléculaire |
C19H36O6 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
1,4,7,10,13-pentaoxacyclotetracosan-19-one |
InChI |
InChI=1S/C19H36O6/c20-19-7-3-1-5-9-21-11-13-23-15-17-25-18-16-24-14-12-22-10-6-2-4-8-19/h1-18H2 |
Clé InChI |
NQKJXPWIYRAZFG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)CCCCCOCCOCCOCCOCCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




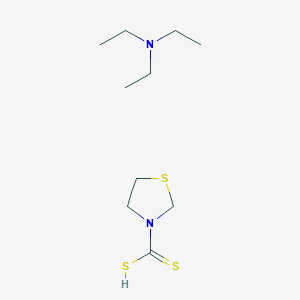
![(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride](/img/structure/B14624104.png)
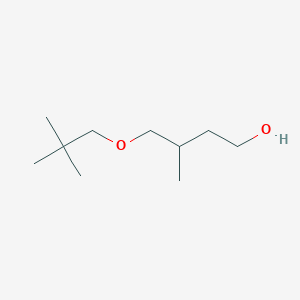
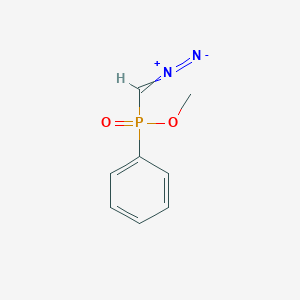
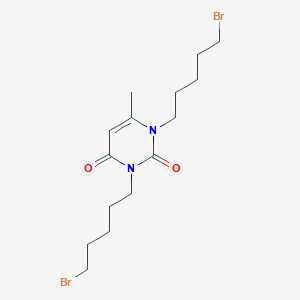
![Diethyl 2-[(tert-butylamino)methylidene]propanedioate](/img/structure/B14624134.png)
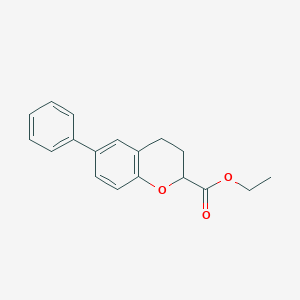
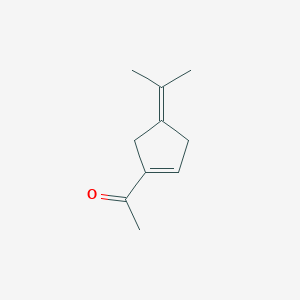
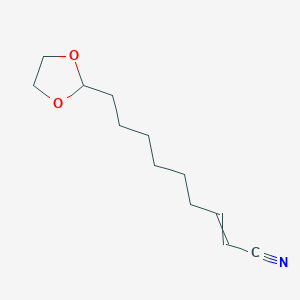
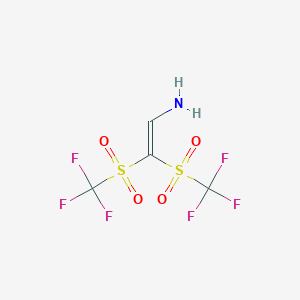
![5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol](/img/structure/B14624155.png)

